1,1'-Biphenyl, 2,2',3,5,5',6-hexachloro-4'-(methylsulfonyl)-
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Overview
Description
1,1’-Biphenyl, 2,2’,3,5,5’,6-hexachloro-4’-(methylsulfonyl)- is a complex organic compound with the molecular formula C13H6Cl6O2S . It is a derivative of biphenyl, where the biphenyl core is substituted with six chlorine atoms and a methylsulfonyl group. This compound is part of the polychlorinated biphenyls (PCBs) family, which were historically used in various industrial applications due to their chemical stability and insulating properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 2,2’,3,5,5’,6-hexachloro-4’-(methylsulfonyl)- typically involves the chlorination of biphenyl followed by sulfonylation. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically conducted under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to manage the exothermic nature of the chlorination reaction. The sulfonylation step involves the reaction of the chlorinated biphenyl with methylsulfonyl chloride in the presence of a base such as pyridine .
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl, 2,2’,3,5,5’,6-hexachloro-4’-(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially or fully dechlorinated biphenyls.
Substitution: Formation of methoxy or hydroxyl derivatives.
Scientific Research Applications
1,1’-Biphenyl, 2,2’,3,5,5’,6-hexachloro-4’-(methylsulfonyl)- has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PCBs in various chemical reactions.
Biology: Investigated for its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Studied for its potential toxicological effects and its impact on human health.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 2,2’,3,5,5’,6-hexachloro-4’-(methylsulfonyl)- involves its interaction with biological molecules. It can bind to and activate the aryl hydrocarbon receptor (AhR), leading to the induction of various enzymes involved in xenobiotic metabolism. This interaction can result in the disruption of endocrine functions and other toxicological effects .
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl, 2,2’,3,3’,4,4’-hexachloro-: Another hexachlorinated biphenyl with different substitution patterns.
1,1’-Biphenyl, 2,2’,3,3’,4,4’,5-heptachloro-: A heptachlorinated biphenyl with one additional chlorine atom.
1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-decafluoro-: A decafluorinated biphenyl with fluorine atoms instead of chlorine.
Uniqueness
1,1’-Biphenyl, 2,2’,3,5,5’,6-hexachloro-4’-(methylsulfonyl)- is unique due to its specific substitution pattern and the presence of a methylsulfonyl group. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
104086-14-8 |
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Molecular Formula |
C13H6Cl6O2S |
Molecular Weight |
439.0 g/mol |
IUPAC Name |
1,2,4,5-tetrachloro-3-(2,5-dichloro-4-methylsulfonylphenyl)benzene |
InChI |
InChI=1S/C13H6Cl6O2S/c1-22(20,21)10-4-6(14)5(2-7(10)15)11-12(18)8(16)3-9(17)13(11)19/h2-4H,1H3 |
InChI Key |
JPDNBGHZJAPPJV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C(=C1)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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